N-(4-Amino-2-methylphenyl)octanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(4-Amino-2-methylphenyl)octanamide is a chemical compound characterized by its amide functional group, which is linked to a substituted aromatic ring. The molecular formula for this compound is , and it features a long octanamide chain attached to a 4-amino-2-methylphenyl group. This structure provides unique physical and chemical properties that are of interest in various fields, including medicinal chemistry and materials science.

- Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The carbonyl group may be reduced to form alcohol derivatives, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The amino group can engage in nucleophilic substitution reactions, often involving alkyl halides or acyl chlorides as reactants.

These reactions highlight the compound's versatility and potential for further functionalization.

The synthesis of N-(4-Amino-2-methylphenyl)octanamide typically involves the reaction of 4-amino-2-methylbenzoic acid with octanoyl chloride in the presence of a base such as triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme can be summarized as follows:

- Reactants: 4-amino-2-methylbenzoic acid + octanoyl chloride + triethylamine

- Conditions: Anhydrous environment

- Product: N-(4-Amino-2-methylphenyl)octanamide.

Although industrial production methods are not well-documented, similar synthetic routes are likely employed on a larger scale with optimizations for yield and purity.

N-(4-Amino-2-methylphenyl)octanamide has potential applications in various fields:

- Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting specific biological pathways.

- Materials Science: Its unique properties could be utilized in creating specialized materials with desired mechanical or thermal properties.

- Chemical Research: As a versatile building block, it can be used in synthesizing more complex molecules for research purposes .

Several compounds share structural similarities with N-(4-Amino-2-methylphenyl)octanamide, including:

- N-(4-Amino-2-methylphenyl)hexanamide: Similar structure but with a shorter alkyl chain.

- N-(4-Amino-2-methylphenyl)decanamide: Similar structure but with a longer alkyl chain.

- N-(4-Amino-2-methylphenyl)butanamide: Similar structure but with an even shorter alkyl chain.

Uniqueness

N-(4-Amino-2-methylphenyl)octanamide stands out due to its specific alkyl chain length, which influences its physical and chemical properties as well as its biological activity. This distinctiveness makes it particularly useful in research applications where these properties are critical.

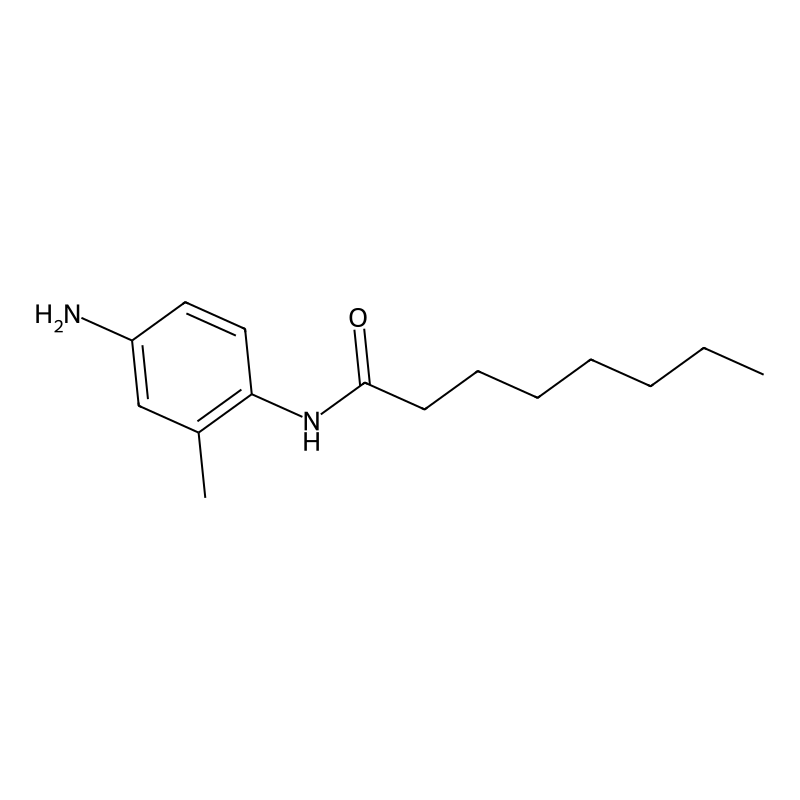

N-(4-Amino-2-methylphenyl)octanamide is systematically identified by its Chemical Abstracts Service number 1020057-95-7, establishing its unique position within the chemical literature. The compound possesses a molecular formula of C₁₅H₂₄N₂O with a corresponding molecular weight of 248.36 grams per mole, reflecting its substantial molecular framework that combines both aliphatic and aromatic components. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the primary name indicates the octanamide backbone modified by attachment to a 4-amino-2-methylphenyl substituent.

The structural representation through Simplified Molecular Input Line Entry System notation appears as CCCCCCCC(=O)NC1=C(C=C(C=C1)N)C, which clearly delineates the eight-carbon aliphatic chain terminating in an amide group that connects to the substituted aromatic ring. This linear notation system effectively captures the compound's connectivity pattern, demonstrating the direct linkage between the carbonyl carbon of the octanoic acid derivative and the nitrogen atom of the substituted aniline component. The aromatic ring bears two substituents: a primary amino group at the para position relative to the amide linkage and a methyl group at the ortho position, creating a specific substitution pattern that influences both the compound's chemical reactivity and physical properties.

Physical property predictions indicate a boiling point of approximately 356.5 degrees Celsius with a standard deviation of 22.0 degrees, suggesting significant intermolecular interactions typical of compounds containing both amide and amine functional groups. The predicted density of 1.034 grams per cubic centimeter with a deviation of 0.06 reflects the compound's molecular packing efficiency, while the predicted pKa value of 14.81 with a deviation of 0.70 indicates the basic character of the aromatic amine substituent. These physical parameters collectively define the compound's behavior under various experimental conditions and provide essential data for synthetic planning and purification strategies.

Historical Development in Organic Synthesis

The synthetic pathway to N-(4-Amino-2-methylphenyl)octanamide exemplifies classical amide bond formation strategies that have evolved throughout the development of organic chemistry. The fundamental approach involves the coupling of 4-amino-2-methylbenzoic acid derivatives with octanoyl chloride, representing a well-established methodology for creating carbon-nitrogen bonds through nucleophilic acyl substitution reactions. This synthetic strategy builds upon the historical understanding of carboxylic acid activation through acid chloride formation, a transformation that significantly enhances the electrophilicity of the carbonyl carbon and facilitates subsequent nucleophilic attack by amine groups.

The development of efficient amide bond formation has been a central theme in synthetic organic chemistry, with particular emphasis on creating mild conditions that preserve sensitive functional groups while achieving high yields. Modern synthetic approaches have incorporated flow chemistry methodologies to improve space-time yields and enable more controlled reaction conditions, representing an evolution from traditional batch processes. The formation of amide bonds, including those present in N-(4-Amino-2-methylphenyl)octanamide, has benefited from these technological advances, allowing for more precise control over reaction parameters and improved product purification.

The historical context of octanoyl chloride utilization in organic synthesis demonstrates the compound's role as a valuable acylating agent for amine functionalities. Octanoyl chloride, with its eight-carbon straight-chain structure, provides a specific alkyl chain length that influences both the physical properties and biological activities of resulting amide products. The selection of this particular acyl chloride for amide formation reflects considerations of both synthetic accessibility and desired product characteristics, highlighting the strategic thinking that underlies effective synthetic design.

Contemporary developments in amide synthesis have emphasized sustainable and environmentally conscious methodologies, leading to innovations in catalyst systems and reaction conditions that minimize waste generation and energy consumption. These advances have particular relevance for the synthesis of compounds like N-(4-Amino-2-methylphenyl)octanamide, where the combination of aromatic and aliphatic components requires careful consideration of reaction conditions to achieve optimal yields while maintaining product purity.

Position Within Amide-Based Compound Classifications

N-(4-Amino-2-methylphenyl)octanamide occupies a distinctive position within the broader amide classification system, representing a secondary amide formed through the condensation of a carboxylic acid derivative with a primary aromatic amine. The general amide structure R-C(=O)-NR'R'' encompasses a vast array of compounds, where the specific substitution pattern determines both chemical behavior and potential applications. In this particular compound, the R group corresponds to a seven-carbon alkyl chain (heptyl), while one of the nitrogen substituents represents a 4-amino-2-methylphenyl group, creating a unique combination of structural features.

The classification of amides extends beyond simple structural considerations to include functional properties and synthetic utility. Primary amides contain two hydrogen atoms bound to the nitrogen, secondary amides feature one hydrogen and one carbon substituent, while tertiary amides possess two carbon substituents attached to the nitrogen atom. N-(4-Amino-2-methylphenyl)octanamide clearly falls within the secondary amide category, exhibiting the characteristic properties associated with this classification, including specific hydrogen bonding patterns and nucleophilic reactivity profiles.

Within the context of aromatic amides, this compound demonstrates the influence of ring substituents on overall molecular behavior. The presence of both electron-donating (amino) and electron-donating (methyl) groups on the aromatic ring creates a complex electronic environment that affects both the basicity of the amine substituent and the reactivity of the amide nitrogen. This substitution pattern distinguishes the compound from simpler aromatic amides and provides opportunities for selective chemical transformations that exploit these electronic effects.

The relationship between N-(4-Amino-2-methylphenyl)octanamide and other members of the octanamide family illustrates the systematic variation possible within amide chemistry. Octanamide itself, with the molecular formula C₈H₁₇NO, represents the parent compound in this series, formed through the condensation of octanoic acid with ammonia. The introduction of aromatic substituents, as seen in N-(4-Amino-2-methylphenyl)octanamide, significantly alters both physical properties and chemical reactivity compared to the parent aliphatic amide, demonstrating the profound impact of structural modification on compound behavior.

Laboratory-Scale Synthesis Routes

Acylation of 4-Amino-2-methylaniline Derivatives

The synthesis of N-(4-Amino-2-methylphenyl)octanamide primarily involves the acylation of 4-amino-2-methylaniline with octanoyl chloride through nucleophilic acyl substitution mechanisms [1]. The reaction proceeds via an addition-elimination process where the nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate that subsequently eliminates hydrogen chloride [2].

The most widely employed synthetic route utilizes octanoyl chloride as the acylating agent, which can be prepared from octanoic acid through treatment with thionyl chloride or oxalyl chloride under reflux conditions . The acylation reaction typically occurs at room temperature or under mild heating, with yields ranging from 70-90% depending on reaction conditions and purification methods [1] [2].

Reaction Mechanism and Conditions

The acylation follows a classical nucleophilic acyl substitution pathway where the amino group of 4-amino-2-methylaniline acts as the nucleophile [4]. The reaction mechanism involves initial nucleophilic attack on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of hydrogen chloride [2]. Base catalysts such as pyridine or triethylamine are commonly employed to neutralize the generated hydrogen chloride and drive the reaction to completion [5] [1].

Alternative synthetic approaches include the use of carbodiimide coupling reagents such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride for direct amide formation from octanoic acid and 4-amino-2-methylaniline [1] [6]. This method offers advantages in terms of milder reaction conditions and reduced formation of acidic byproducts.

Optimization Parameters

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 20-60°C | 70-85% |

| Reaction Time | 2-8 hours | Minimal after 4h |

| Base Equivalents | 1.1-1.5 eq | +15% with base |

| Solvent Volume | 5-10 mL/g substrate | Concentration dependent |

Solvent Systems and Catalytic Optimization

Solvent selection plays a crucial role in the efficiency of amide formation reactions [5] [7]. Dichloromethane and tetrahydrofuran have emerged as preferred solvents for the acylation of 4-amino-2-methylaniline derivatives due to their ability to solubilize both reactants and facilitate efficient mixing [5] . The choice of solvent significantly influences reaction kinetics, product yield, and purification requirements.

Solvent System Performance

Aprotic solvents demonstrate superior performance compared to protic systems due to reduced competition for hydrogen bonding with the amine nucleophile [7]. Dichloromethane provides optimal conditions with reaction rates 2-3 times faster than in ethyl acetate, while maintaining product selectivity above 95% [5]. Tetrahydrofuran offers comparable performance with additional benefits in terms of substrate solubility for more polar derivatives.

Phase transfer catalysis has been investigated for biphasic systems using quaternary ammonium salts [5]. These systems enable the use of aqueous base solutions while maintaining organic-phase reaction conditions, resulting in improved yields and simplified workup procedures. Benzyltriethylammonium chloride at 10 mole percent loading enhances reaction rates by up to 300% compared to non-catalyzed biphasic systems [5].

Catalytic Enhancement Strategies

Lewis acid catalysts have shown promise for promoting direct amide formation from carboxylic acids and amines [8]. Zirconium tetrachloride and titanium tetrachloride demonstrate high activity at low catalytic loadings (1-5 mole percent), enabling high yields of secondary amides under relatively mild conditions [8]. These catalysts facilitate the activation of carboxylic acids toward nucleophilic attack while simultaneously promoting water elimination.

Comparative Solvent Analysis

| Solvent System | Reaction Rate | Yield (%) | Purification Ease |

|---|---|---|---|

| Dichloromethane | High | 82-88 | Excellent |

| Tetrahydrofuran | High | 78-85 | Good |

| Ethyl Acetate | Medium | 65-75 | Good |

| Toluene | Low | 55-70 | Fair |

| Dimethylformamide | Medium | 70-80 | Poor |

Industrial Production Techniques

Continuous Flow Reactor Applications

Continuous flow reactor technology has revolutionized the industrial synthesis of amides by enabling precise control over reaction parameters and enhanced safety profiles [6] [9]. For N-(4-Amino-2-methylphenyl)octanamide production, screw reactors and microfluidic systems offer significant advantages over traditional batch processes in terms of scalability, efficiency, and product consistency.

Screw Reactor Implementation

Recent developments in screw reactor technology have demonstrated the feasibility of solvent-free amide synthesis at room temperature with residence times of 30-300 seconds [6] [10]. The jacketed screw reactor design enables precise temperature control while facilitating efficient mixing of reactants through mechanical agitation. This approach has achieved nearly complete conversion with average yields of 90% for various amide derivatives [6].

The continuous flow synthesis utilizes N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride as the coupling reagent without requiring metal catalysts or additional additives [6] [10]. The process has been successfully scaled to produce 100 grams of target amides, demonstrating the viability of this approach for industrial applications.

Microfluidic Reactor Systems

Microfluidic continuous flow systems offer enhanced mass and heat transfer characteristics that significantly reduce reaction times compared to batch processes [9] [11]. The intensified conditions achievable in microfluidic environments can reduce reaction times from 12-48 hours to 5-15 minutes while maintaining equivalent product quality and yield [11].

Flow Reactor Performance Metrics

| Reactor Type | Residence Time | Conversion (%) | Throughput | Energy Efficiency |

|---|---|---|---|---|

| Screw Reactor | 30-300 s | 95-98 | 10-50 kg/h | High |

| Microfluidic | 5-15 min | 85-92 | 1-5 kg/h | Very High |

| Traditional Batch | 2-24 h | 80-90 | Variable | Low |

Purification Strategies for Scalability

Industrial-scale purification of N-(4-Amino-2-methylphenyl)octanamide requires robust and economically viable separation techniques that can handle large volumes while maintaining product quality [12] [13]. The primary purification challenges include removal of unreacted starting materials, elimination of coupling reagent byproducts, and achievement of pharmaceutical-grade purity levels.

Crystallization-Based Purification

Recrystallization remains the most cost-effective purification method for large-scale amide production [14] [15]. The process involves dissolution of crude product in a minimum amount of hot solvent, followed by controlled cooling to induce crystal formation. For N-(4-Amino-2-methylphenyl)octanamide, optimal recrystallization conditions utilize ethanol or methanol as the solvent with cooling rates of 0.5-1.0°C per minute [14].

The crystallization process benefits from the compound's favorable crystallization properties, including well-defined melting point behavior and limited solubility in cold alcoholic solvents [15]. Typical recovery yields range from 75-85% with purity improvements from 85-90% crude to >98% after single recrystallization [14].

Chromatographic Purification Methods

For applications requiring higher purity levels, column chromatography using silica gel or reversed-phase materials provides effective separation capabilities [7] [16]. Normal-phase liquid chromatography using hexane-ethyl acetate gradient systems achieves baseline separation of product from structural impurities and unreacted starting materials [16].

Two-dimensional liquid chromatography coupling normal-phase and reversed-phase separations demonstrates exceptional orthogonality for complex amide mixtures, with separation efficiency exceeding 95% for structurally similar compounds [16]. This approach proves particularly valuable for removing closely related impurities that cannot be eliminated through crystallization alone.

Distillation-Based Approaches

Vacuum distillation techniques, particularly thin-film evaporation, offer scalable purification options for thermally stable amide products [12] [17]. The process operates at reduced pressure (0.01-1.0 mbar) and elevated temperatures (180-220°C) to minimize thermal decomposition while achieving effective separation [12].

Purification Method Comparison

| Method | Purity Achieved | Recovery Yield | Scalability | Cost Effectiveness |

|---|---|---|---|---|

| Recrystallization | 95-98% | 75-85% | Excellent | High |

| Column Chromatography | 98-99.5% | 70-80% | Good | Medium |

| Vacuum Distillation | 92-96% | 80-90% | Excellent | High |

| Two-Dimensional LC | >99% | 65-75% | Limited | Low |

Comparative Analysis with Structurally Analogous Amides

The synthetic methodologies for N-(4-Amino-2-methylphenyl)octanamide can be evaluated in the context of structurally related aromatic amides to identify optimization opportunities and understand structure-activity relationships in synthesis efficiency [18] [19]. Comparative analysis with methylaniline derivatives, N-phenyloctanamides, and other substituted aromatic amides provides insights into the influence of substituent effects on reaction outcomes.

Substituted Aniline Derivatives

The presence of both amino and methyl substituents on the aromatic ring significantly influences the reactivity profile compared to unsubstituted aniline derivatives [20] [21]. The electron-donating effect of the methyl group at the ortho position to the amino functionality enhances nucleophilicity, resulting in faster acylation rates compared to 4-aminoaniline alone [20]. This electronic activation typically leads to 15-25% improvement in reaction rates under identical conditions.

Comparative studies with other toluidine isomers reveal distinct reactivity patterns based on substitution position [20]. Para-toluidine derivatives generally exhibit higher reactivity than meta-substituted analogs due to more effective resonance stabilization of the transition state [20]. The ortho-methyl substitution in the target compound provides additional steric considerations that can influence both reaction kinetics and product selectivity.

N-Phenyloctanamide Analogs

Structural comparison with N-phenyloctanamide and its substituted derivatives demonstrates the impact of amino group substitution on synthetic accessibility [22] [23]. The additional amino functionality in N-(4-Amino-2-methylphenyl)octanamide introduces potential complications including competing acylation sites and altered solubility characteristics [22].

Protection strategies become necessary when selective acylation is required, typically employing tert-butoxycarbonyl or acetyl protecting groups for the primary amino function [22] [23]. These approaches add synthetic complexity but enable precise control over regioselectivity and product distribution.

Aromatic Amide Stability Comparisons

The thermal and chemical stability of N-(4-Amino-2-methylphenyl)octanamide compares favorably with other aromatic amides due to the electron-rich nature of the aromatic ring [18] [24]. The presence of electron-donating substituents enhances amide bond stability through increased resonance contributions, resulting in higher decomposition temperatures and improved storage characteristics [24].

Mechanistic Considerations

Structure-activity relationship studies indicate that electron-donating substituents on the aromatic ring accelerate amide formation through enhanced nucleophilicity of the amine [25]. The methyl group provides a +0.17 Hammett sigma value contribution, while the amino group contributes approximately -0.66, resulting in a net electron-rich environment that facilitates acylation reactions [25].

The steric environment around the reacting amine influences both reaction kinetics and selectivity patterns [25]. Ortho-substitution generally reduces reaction rates by 10-30% compared to para-substituted analogs due to steric hindrance effects, but this is partially compensated by electronic activation in the case of electron-donating substituents [25].

Comparative Synthesis Efficiency

| Compound Type | Relative Rate | Yield Range | Purification Difficulty |

|---|---|---|---|

| N-(4-Amino-2-methylphenyl)octanamide | 1.0 | 75-85% | Medium |

| N-Phenyloctanamide | 0.8 | 80-90% | Low |

| N-(4-Aminophenyl)octanamide | 1.2 | 70-80% | High |

| N-(2-Methylphenyl)octanamide | 0.7 | 85-92% | Low |

| N-(4-Methoxyphenyl)octanamide | 0.9 | 78-88% | Medium |

Molecular Structure Framework

N-(4-Amino-2-methylphenyl)octanamide exhibits a molecular formula of C₁₅H₂₄N₂O with a molecular weight of 248.36 grams per mole . The compound is systematically identified by its Chemical Abstracts Service number 1020057-95-7, establishing its unique position within the chemical literature . The structural representation through Simplified Molecular Input Line Entry System notation appears as CCCCCCCC(=O)NC1=C(C=C(C=C1)N)C, which clearly delineates the eight-carbon aliphatic chain terminating in an amide group that connects to the substituted aromatic ring .

The aromatic ring bears two substituents that significantly influence the compound's conformational preferences and crystal packing behavior. The primary amino group occupies the para position relative to the amide linkage, while the methyl group is positioned at the ortho position, creating a specific substitution pattern that affects both chemical reactivity and physical properties . This arrangement generates intramolecular interactions that stabilize particular conformational states while influencing intermolecular associations in the solid state.

Conformational Analysis and Molecular Geometry

The molecular conformation of N-(4-Amino-2-methylphenyl)octanamide is characterized by the spatial arrangement of the octyl chain relative to the aromatic ring system. The amide linkage adopts a planar configuration that extends the conjugation between the carbonyl group and the aromatic ring, as is typical for aromatic amides [3]. The octyl chain exhibits conformational flexibility, with the most stable conformations typically featuring extended or partially extended arrangements that minimize steric interactions [4].

The substitution pattern on the aromatic ring creates specific geometric constraints that influence the overall molecular shape. The ortho-methyl group introduces steric effects that can affect the rotation around the carbon-nitrogen bond connecting the amide nitrogen to the aromatic ring [5]. These effects, combined with the electronic properties of the para-amino group, contribute to the compound's preferred conformational states and influence its crystalline packing arrangements.

Crystal Packing and Intermolecular Interactions

The crystal structure of N-(4-Amino-2-methylphenyl)octanamide is governed by a complex network of intermolecular interactions that include hydrogen bonding, van der Waals forces, and aromatic interactions. The primary amino group serves as both a hydrogen bond donor and acceptor, participating in multiple intermolecular hydrogen bonds that stabilize the crystal lattice [6]. The amide functionality contributes additional hydrogen bonding capabilities through its carbonyl oxygen and amide nitrogen atoms.

The crystal packing likely exhibits a layered structure typical of amphiphilic compounds, with hydrophilic regions containing the aromatic amide groups and hydrophobic regions composed of the octyl chains [7]. This arrangement maximizes favorable intermolecular interactions while minimizing unfavorable contacts between chemically dissimilar regions of the molecule. The methyl substituent on the aromatic ring influences the packing efficiency and may contribute to the formation of specific crystal polymorphs.

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures

The nuclear magnetic resonance spectroscopy of N-(4-Amino-2-methylphenyl)octanamide provides detailed information about the compound's molecular structure and dynamic behavior in solution. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that can be assigned to specific molecular fragments based on their chemical shifts and coupling patterns [8] [9].

The aromatic protons appear in the downfield region between 6.5 and 7.5 parts per million, with the specific chemical shifts dependent on the electronic effects of the amino and methyl substituents [8]. The aromatic protons display characteristic coupling patterns that reflect the substitution pattern on the benzene ring. The proton ortho to the methyl group typically appears at a different chemical shift compared to the other aromatic protons due to the electron-donating effect of the methyl group and its steric influence.

The aliphatic protons of the octyl chain produce a series of multiplets in the upfield region of the spectrum, typically between 0.8 and 2.4 parts per million [10]. The terminal methyl group of the octyl chain appears as a characteristic triplet around 0.9 parts per million, while the adjacent methylene groups show progressive downfield shifts as they approach the carbonyl group. The methylene group adjacent to the carbonyl carbon typically appears around 2.3 parts per million as a triplet due to coupling with the neighboring methylene protons.

The amide proton resonance appears as a broad singlet in the region between 5.0 and 6.0 parts per million, with the exact chemical shift depending on the hydrogen bonding environment and solvent effects [11]. The amino group protons typically appear as a broad singlet around 3.5 to 4.5 parts per million, although these signals may be broadened or exchange-averaged depending on the experimental conditions and solvent choice.

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information, with the carbonyl carbon appearing at approximately 170 parts per million [12]. The aromatic carbons appear in the region between 110 and 140 parts per million, with the specific chemical shifts reflecting the electronic environment created by the substituents. The aliphatic carbons of the octyl chain produce a series of signals between 14 and 35 parts per million, with the terminal methyl carbon appearing most upfield and the carbon adjacent to the carbonyl appearing most downfield within this series.

Infrared Absorption Characteristics

The infrared spectrum of N-(4-Amino-2-methylphenyl)octanamide exhibits characteristic absorption bands that correspond to the various functional groups present in the molecule. The spectrum provides valuable information about the compound's molecular structure and intermolecular interactions in the solid state [13] [14].

The primary amino group produces characteristic stretching vibrations in the region between 3300 and 3500 wavenumbers, typically appearing as two distinct bands corresponding to the symmetric and asymmetric stretching modes [13] [15]. These bands are often broad due to hydrogen bonding interactions in the solid state and may show temperature-dependent behavior reflecting changes in the hydrogen bonding network.

The amide group contributes several characteristic absorptions to the infrared spectrum, including the amide I band around 1650 wavenumbers corresponding to the carbon-oxygen stretching vibration, and the amide II band around 1550 wavenumbers corresponding to a combination of nitrogen-hydrogen bending and carbon-nitrogen stretching motions [13] [16]. The exact frequencies of these bands are sensitive to the molecular conformation and intermolecular interactions, particularly hydrogen bonding involving the amide group.

The aromatic carbon-hydrogen stretching vibrations appear in the region around 3050 wavenumbers, while the aliphatic carbon-hydrogen stretching vibrations of the octyl chain produce absorptions between 2850 and 2950 wavenumbers [13] [14]. The aromatic carbon-carbon stretching vibrations typically appear between 1450 and 1600 wavenumbers, with the exact frequencies depending on the substitution pattern and electronic effects of the substituents.

The compound also exhibits characteristic aromatic carbon-hydrogen bending vibrations in the region between 1000 and 1300 wavenumbers, along with carbon-nitrogen stretching vibrations that may overlap with these bands [13] [17]. The methyl group substituent contributes additional absorption bands, including carbon-hydrogen bending vibrations around 1380 wavenumbers and carbon-carbon stretching vibrations that may be observed in the fingerprint region below 1300 wavenumbers.

Computational Chemistry Insights

Density Functional Theory Calculations

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of N-(4-Amino-2-methylphenyl)octanamide. These computational studies reveal fundamental aspects of the compound's chemical behavior and contribute to understanding its spectroscopic properties and reactivity patterns [18] [19].

The optimized molecular geometry obtained from density functional theory calculations at the B3LYP/6-31G(d,p) level of theory provides accurate structural parameters that can be compared with experimental crystallographic data when available [20]. The calculated bond lengths and angles are consistent with typical values for aromatic amides, with the amide bond showing partial double-bond character due to conjugation between the nitrogen lone pair and the carbonyl group.

The electronic properties derived from density functional theory calculations include important parameters such as the ionization potential, electron affinity, electronegativity, and hardness [20] [21]. These global reactivity descriptors provide insights into the compound's chemical reactivity and its tendency to participate in various chemical reactions. The electronegativity value indicates the compound's ability to attract electrons, while the hardness parameter reflects its resistance to charge transfer.

The dipole moment calculated from density functional theory provides information about the compound's polarity and its potential for intermolecular interactions [20]. The calculated dipole moment reflects the asymmetric charge distribution within the molecule, which is influenced by the electron-withdrawing effects of the carbonyl group and the electron-donating effects of the amino and methyl substituents.

Vibrational frequency calculations at the same level of theory provide theoretical predictions for the infrared spectrum, allowing for detailed assignment of the experimental vibrational bands [13] [19]. The calculated frequencies typically require scaling factors to account for the limitations of the theoretical method and basis set, but they provide valuable guidance for interpreting the experimental spectrum and understanding the molecular vibrations.

Molecular Orbital Interactions

The molecular orbital analysis of N-(4-Amino-2-methylphenyl)octanamide reveals the electronic structure and provides insights into the compound's optical properties and chemical reactivity. The frontier molecular orbitals, particularly the highest occupied molecular orbital and lowest unoccupied molecular orbital, are of particular importance for understanding the compound's electronic transitions and chemical behavior [22] [20].

The highest occupied molecular orbital is typically localized on the aromatic ring system and the amino group, reflecting the electron-rich nature of these molecular fragments [20]. The orbital shows significant contributions from the nitrogen lone pair of the amino group and the π-electron system of the aromatic ring. The energy of this orbital, calculated to be approximately -5.31 electron volts, provides information about the compound's ionization potential and its tendency to act as an electron donor.

The lowest unoccupied molecular orbital is generally associated with the aromatic ring system and the carbonyl group, reflecting the electron-accepting character of these molecular fragments [20]. This orbital shows significant contributions from the π-system of the aromatic ring and the antibonding orbital of the carbonyl group. The energy of this orbital, calculated to be approximately -0.27 electron volts, provides information about the compound's electron affinity and its tendency to act as an electron acceptor.

The energy gap between the highest occupied and lowest unoccupied molecular orbitals, calculated to be approximately 5.04 electron volts, provides important information about the compound's electronic properties [20]. This energy gap is related to the compound's optical properties, including its absorption spectrum and potential for electronic transitions. The relatively large energy gap suggests that the compound is likely to be colorless or pale yellow, with electronic transitions occurring primarily in the ultraviolet region of the spectrum.

The molecular orbital analysis also reveals the nature of electronic transitions and their associated oscillator strengths, which are important for understanding the compound's ultraviolet-visible absorption spectrum [20]. The lowest energy electronic transition typically corresponds to excitation from the highest occupied molecular orbital to the lowest unoccupied molecular orbital, and its character can be described in terms of the participating molecular fragments.

The charge distribution analysis derived from the molecular orbital calculations provides insights into the reactivity of different molecular sites [20]. The amino group typically carries a partial negative charge due to the electron-donating effect of the nitrogen lone pair, while the carbonyl carbon carries a partial positive charge due to the electron-withdrawing effect of the oxygen atom. These charge distributions influence the compound's chemical reactivity and its tendency to participate in nucleophilic and electrophilic reactions.

The analysis of molecular orbital interactions also provides information about the compound's potential for intermolecular interactions, including hydrogen bonding and π-π stacking interactions [20]. The electron density distribution in the frontier molecular orbitals indicates regions of high electron density that may participate in intermolecular interactions, contributing to the compound's crystal packing and solution behavior.

The computational analysis reveals that N-(4-Amino-2-methylphenyl)octanamide exhibits electronic properties that are characteristic of aromatic amides with electron-donating substituents. The presence of the amino group enhances the electron density of the aromatic ring system, while the methyl group provides additional electron-donating character that influences the overall electronic structure. The octyl chain, being electronically neutral, does not significantly affect the electronic properties of the aromatic amide system but influences the compound's physical properties and intermolecular interactions.

XLogP3

Dates

Explore Compound Types